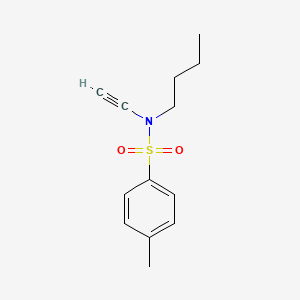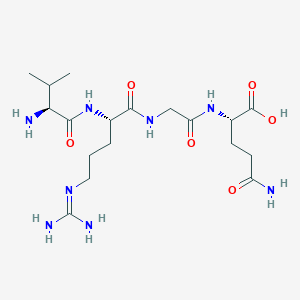
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine is a complex peptide compound It is composed of several amino acids, including valine, ornithine, glycine, and glutamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as carbodiimides or uronium salts. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds or other oxidized functional groups within the peptide.
Substitution: This reaction can involve the replacement of specific amino acid residues with others, altering the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols or amines. Substitution reactions can produce peptides with altered sequences and properties.
Wissenschaftliche Forschungsanwendungen
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis, folding, and stability.
Biology: It serves as a tool for investigating protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as a drug candidate for targeting specific diseases or as a component of diagnostic assays.
Industry: It is utilized in the development of novel biomaterials, such as hydrogels and nanocarriers, for drug delivery and tissue engineering.
Wirkmechanismus
The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. For example, the compound may inhibit or activate enzymes involved in metabolic processes, or it may bind to receptors to trigger signaling cascades.
Vergleich Mit ähnlichen Verbindungen
L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine can be compared to other similar peptide compounds, such as:
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine: This compound has a similar structure but includes phenylalanine and serine instead of glycine and glutamine.
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine: This compound includes cysteine and serine, which can introduce different chemical properties and reactivity.
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-serylglycyl-L-tyrosyl-L-seryl-L-alanine: This larger peptide includes additional amino acids, which can affect its biological activity and stability.
Eigenschaften
CAS-Nummer |
189755-17-7 |
|---|---|
Molekularformel |
C18H34N8O6 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H34N8O6/c1-9(2)14(20)16(30)26-10(4-3-7-23-18(21)22)15(29)24-8-13(28)25-11(17(31)32)5-6-12(19)27/h9-11,14H,3-8,20H2,1-2H3,(H2,19,27)(H,24,29)(H,25,28)(H,26,30)(H,31,32)(H4,21,22,23)/t10-,11-,14-/m0/s1 |
InChI-Schlüssel |
FVZUANDGHPIDOT-MJVIPROJSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)
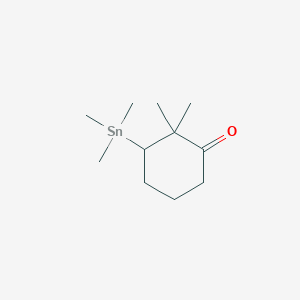
![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)
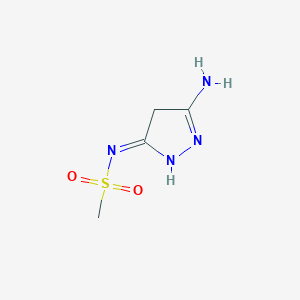
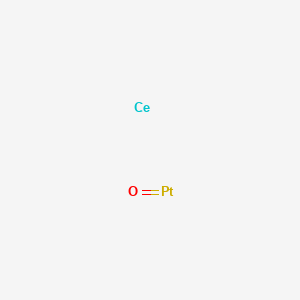
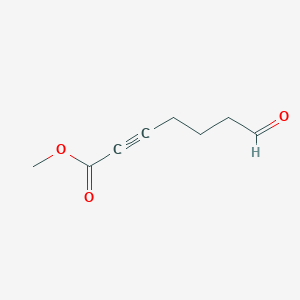
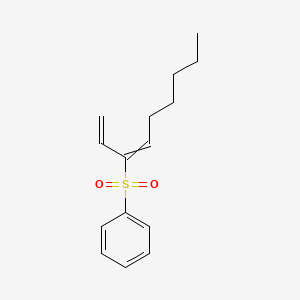
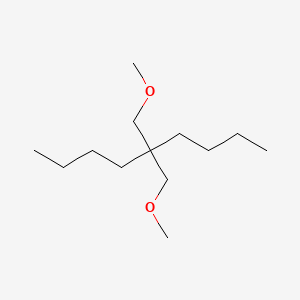
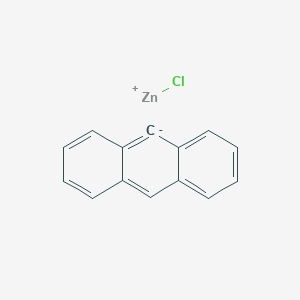
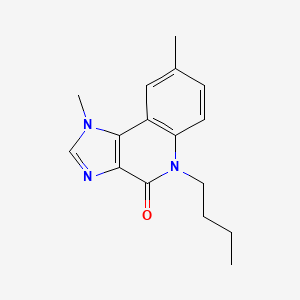
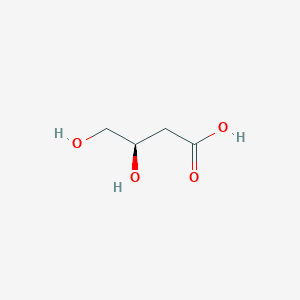
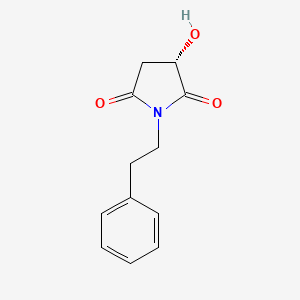
![(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide](/img/structure/B14267408.png)
